molecular formula C11H13I2NO2 B14208754 Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester CAS No. 823180-23-0

Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester

Cat. No.: B14208754
CAS No.: 823180-23-0
M. Wt: 445.03 g/mol
InChI Key: UJQDZYUPRRJPSH-UHFFFAOYSA-N
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Description

Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester is an organic compound with the molecular formula C11H11I2NO2 It is characterized by the presence of a carbamate group, a phenylmethyl ester, and two iodine atoms attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester typically involves the reaction of 3,3-diiodopropanol with phenylmethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The iodine atoms can be oxidized to form iodate derivatives.

    Reduction: The compound can be reduced to remove the iodine atoms, yielding a less halogenated product.

    Substitution: The iodine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.

Major Products Formed

    Oxidation: Iodate derivatives.

    Reduction: Deiodinated carbamate esters.

    Substitution: Hydroxyl or amino-substituted carbamate esters.

Scientific Research Applications

Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The iodine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3,3-diiodo-2-propenyl)-, phenylmethyl ester
  • Carbamic acid, (3,3-diiodopropyl)-, methyl ester
  • Carbamic acid, (3,3-diiodopropyl)-, ethyl ester

Uniqueness

Carbamic acid, (3,3-diiodopropyl)-, phenylmethyl ester is unique due to the presence of both a phenylmethyl ester and two iodine atoms. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it valuable for various applications.

Properties

CAS No.

823180-23-0

Molecular Formula

C11H13I2NO2

Molecular Weight

445.03 g/mol

IUPAC Name

benzyl N-(3,3-diiodopropyl)carbamate

InChI

InChI=1S/C11H13I2NO2/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)

InChI Key

UJQDZYUPRRJPSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(I)I

Origin of Product

United States

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